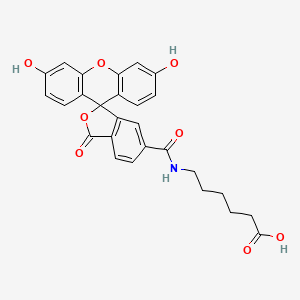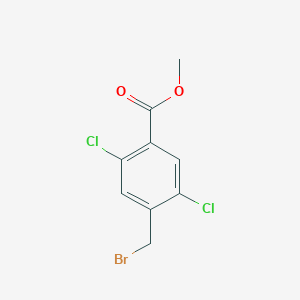
6-(Fluorescein-6-carboxamido)hexanoic acid, 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Fluorescein-6-carboxamido)hexanoic acid, also known as Fluorescein-6-carboxamidocaproic acid or 6-FAM-X, is a chemical compound with the molecular formula C27H23NO8 . It is a yellow powder with a molecular weight of 489.47 . This compound is used as a fluorescein-based fluorescent label for proteins that can be analyzed in applications such as quenching experiments .
Molecular Structure Analysis
The molecular structure of 6-(Fluorescein-6-carboxamido)hexanoic acid is represented by the SMILES stringOC1=CC2=C (C (C3=CC=CC (C (NCCCCCC (O)=O)=O)=C3C (O)=O)=C (C=C4)C (O2)=CC4=O)C=C1 . Chemical Reactions Analysis
6-(Fluorescein-6-carboxamido)hexanoic acid is used as a fluorescent diagnostic agent in the analysis of amyloid-β peptides in cerebrospinal fluid samples . It is also used as a fluorescein-based fluorescent label for proteins that can be analyzed in applications such as quenching experiments .Physical And Chemical Properties Analysis
6-(Fluorescein-6-carboxamido)hexanoic acid is a yellow powder . It is soluble in DMSO, DMF, or methanol . It has a fluorescence excitation maximum at 491 nm and an emission maximum at 515 nm in 0.1 M Tris pH 9.0 .Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling Reagent
This compound is used as a fluorescent labeling reagent . It can be used to label various molecules, making them visible under specific light conditions. This is particularly useful in biological and chemical research, where it can help visualize the distribution and behavior of labeled molecules in a system .
Protein Analysis
The compound is used as a fluorescein-based fluorescent label for proteins . This allows for the analysis of proteins in applications such as quenching experiments . Quenching experiments are used to study the interaction between different molecules, and the fluorescein label helps in tracking the proteins.
Antibody Labeling
It is used to label antibodies for use as immunofluorescent probes . This is a common technique in immunology and cell biology to visualize the location of antibodies and study their interaction with target antigens in a cell or tissue .
Oligonucleotide Labeling
The compound is used to label oligonucleotides for hybridization probes . These probes are used in molecular biology to detect the presence of complementary sequences in a DNA or RNA sample .
Protein Detection in Gels and Western Blots
It is used to detect proteins in gels and on Western blots . The fluorescein label attached to the proteins makes them visible under UV light, allowing researchers to analyze their presence and quantity .
Corrosion Inhibition
There is some evidence that similar xanthene derivatives have been used in corrosion inhibition . While not directly related to this specific compound, it suggests potential applications in materials science and engineering .
Eigenschaften
IUPAC Name |
6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c29-16-6-9-19-22(13-16)35-23-14-17(30)7-10-20(23)27(19)21-12-15(5-8-18(21)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWQNFDVCXCPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






carbamate](/img/structure/B6325879.png)







